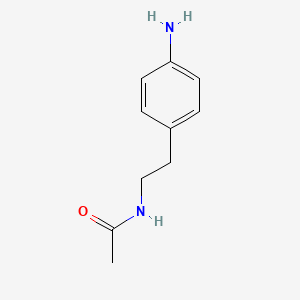

N-(4-Aminophenethyl)acetamide

Description

Contextualization within the N-Acetyl-2-Arylethylamine Class

N-(4-Aminophenethyl)acetamide belongs to the N-acetyl-2-arylethylamine class of organic compounds. This classification is based on its distinct structural components: an acetamide (B32628) group attached to the nitrogen of a 2-arylethylamine moiety. The core structure consists of a phenethyl group (a two-carbon ethyl chain attached to a benzene (B151609) ring) where the amino group at the end of the ethyl chain is acetylated, and the phenyl ring is substituted with an amino group at the para position.

The N-acetyl-2-arylethylamine scaffold is a common motif in a variety of biologically active molecules. The presence of both a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen of the amide), along with the aromatic ring, allows for diverse interactions with biological targets. Other well-known compounds within this class include the neurotransmitter N-acetylaspartate and the hormonal regulator melatonin, highlighting the significance of this structural framework in biological systems.

Significance as a Foundational Structure and Synthetic Precursor

The true value of this compound in research lies in its role as a foundational structure and a versatile synthetic precursor. The presence of a primary aromatic amine and an acetamide group provides two key reactive sites for chemical modification, allowing for the systematic development of new molecules.

One of the most well-documented applications of a closely related analogue, N-(4-aminophenyl)acetamide, is as a key intermediate in the pharmaceutical industry. For instance, it is a known semi-product in the synthesis of N-(4-hydroxyphenyl)acetamide, a widely used analgesic and antipyretic better known as paracetamol. researchgate.netresearchgate.net The synthesis often involves the reduction of a nitro group to an amino group on a precursor molecule. researchgate.netresearchgate.net

The amino group on the phenyl ring of this compound is particularly useful for introducing a wide range of functional groups and building blocks. This allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. By systematically altering the substituents on the aromatic ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

Research on related acetamide derivatives has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This underscores the potential of the this compound scaffold as a starting point for the development of new therapeutic agents. The modification of this core structure is a key strategy in the field of molecular modification, which aims to enhance the efficacy and safety of drug molecules. biomedres.us

While direct and extensive research focusing solely on this compound as a lead compound is not widely published, its structural components and the documented utility of its analogs firmly establish its importance. It represents a valuable building block, offering a reliable and adaptable platform for the synthesis of novel compounds with the potential for significant contributions to chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-aminophenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(13)12-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJEXZWARSCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311018 | |

| Record name | 4-(2-(((methyl)carbonyl)amino)ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40377-41-1 | |

| Record name | NSC507475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC235784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-(((methyl)carbonyl)amino)ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-(4-Aminophenethyl)acetamide

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the formation of the amide bond or the reduction of a nitro group precursor.

Condensation Reactions Involving Aminophenethyl Moieties

A direct and efficient method for the synthesis of this compound involves the acylation of 4-(2-aminoethyl)aniline. This reaction forms the characteristic acetamide (B32628) group. One documented method involves the reaction of 4-(2-aminoethyl)aniline with p-cresyl acetate (B1210297). The reaction proceeds at room temperature over an extended period, yielding the desired product after purification by flash chromatography. justia.com

Another common approach for forming amide bonds is the use of coupling agents. While not explicitly detailed for this compound in the direct search results, the general principle involves the reaction of 4-aminophenethylamine with acetic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). This method is widely used in the synthesis of related amide compounds. google.com

The reaction of a diamine with an acylating agent can also be employed. For instance, the acetylation of 4-phenylenediamine with acetic anhydride (B1165640) can lead to the formation of acetamide derivatives. scispace.com

Reduction Strategies from Nitro-Substituted Precursors

A prevalent and well-documented route to this compound is the reduction of its nitro-substituted precursor, N-(4-nitrophenethyl)acetamide. This transformation of the nitro group (-NO2) to a primary amine (-NH2) is a fundamental reaction in aromatic chemistry. researchgate.netresearchgate.net

Several reducing agents and conditions have been successfully employed for this purpose. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common and efficient method. googleapis.com Additionally, metals in acidic media are effective. Research has demonstrated the use of iron (Fe) in the presence of acetic acid (CH3COOH) and zinc (Zn) in the presence of hydrochloric acid (HCl) to achieve this reduction. researchgate.net The reaction with iron and acetic acid is a classic method known as the Bechamp reduction. researchgate.net Comparative studies have shown that both iron and zinc provide similar yields under their respective acidic conditions. researchgate.net

The table below summarizes the findings from a study comparing iron and zinc as catalysts for the reduction of N-(4-nitrophenethyl)acetamide. researchgate.net

| Catalyst | Acid | Average Yield (%) |

| Iron (Fe) | Acetic Acid | 32.38 |

| Zinc (Zn) | Hydrochloric Acid | 33.29 |

Scalable and Optimized Synthesis for Research Applications

For research and potential industrial applications, the scalability and optimization of synthetic routes are crucial. The reduction of N-(4-nitrophenethyl)acetamide is a process that has been adapted for larger-scale synthesis in the context of preparing related pharmaceutical intermediates. googleapis.com Patent literature describes processes that are economically viable and industrially feasible, often focusing on optimizing reaction conditions, solvent use, and purification methods to maximize yield and purity. googleapis.com

For example, in the synthesis of related compounds, the reduction step is often carried out using catalytic hydrogenation with Raney nickel or palladium on carbon under hydrogen pressure, which are methods amenable to large-scale production. google.com The choice of solvent, temperature, and pressure are critical parameters that are optimized to ensure a clean and efficient reaction.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is characterized by the presence of the primary aromatic amine, the secondary amide, and the phenethyl backbone. These functional groups allow for a variety of chemical transformations.

Oxidation Processes and Product Characterization

The primary amino group on the aromatic ring makes this compound susceptible to oxidation. While direct experimental data on the oxidation of this compound is limited in the provided search results, the oxidation of analogous compounds, such as N-(4-hydroxyphenyl)acetamide (acetaminophen), is well-studied. The oxidation of acetaminophen (B1664979) can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite. nih.govrsc.org It is plausible that the primary amine of this compound could be oxidized to form corresponding quinone-imine or other oxidized species under appropriate conditions.

Nucleophilic Substitution Reactions at the Acetamide Moiety

The amide bond in this compound can undergo nucleophilic substitution, although it is generally a stable functional group. One documented reaction is the cleavage of the amide bond using hydroxylamine (B1172632) (NH2OH) or its salts. justia.com This reaction provides a pathway to de-acetylate the compound, regenerating the 4-aminophenethylamine moiety.

Furthermore, the nitrogen of the acetamide group can, in principle, act as a nucleophile, although its reactivity is significantly reduced due to the delocalization of the lone pair of electrons into the carbonyl group. More commonly, the primary amino group acts as the nucleophilic center. For instance, the primary amine can readily undergo acylation reactions with various acylating agents to form N,N'-disubstituted derivatives.

Strategies for Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses two substituents that influence its reactivity towards electrophilic substitution: the amino group (-NH2) and the ethylacetamide group (-CH2CH2NHCOCH3). The primary amino group is a potent activating group and an ortho, para-director. Due to the para-position of the existing amino group, incoming electrophiles are directed to the positions ortho to the amino group (positions 3 and 5). The ethylacetamide substituent is generally considered to be weakly activating and also an ortho, para-director. However, its influence is electronically subordinate to the strongly activating amino group.

Functionalization of the aromatic ring is therefore predominantly governed by the directing effect of the amino group. It is important to note that the high reactivity of the ring and the presence of the basic amino group can lead to side reactions, such as polysubstitution and reaction of the amine with the electrophilic reagents, which may necessitate the use of a protecting group for the amine.

Nitration

The introduction of a nitro group (-NO2) onto the aromatic ring of this compound is an example of electrophilic aromatic substitution. Given the activating nature of the amino group, direct nitration must be approached with caution as the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid can lead to oxidation of the aromatic ring and decomposition of the starting material.

A common strategy to control the reaction is the protection of the highly activating amino group via acylation, for instance, by converting it to an acetamide group (-NHCOCH3). This is a standard procedure in the synthesis of related compounds, such as the nitration of acetanilide (B955) itself. researchgate.net However, in the case of this compound, the amino group is already present. Therefore, to achieve selective mononitration, protection of the primary amino group is a critical first step. This would transform the powerful activating amino group into a moderately activating acetamido group, which still directs ortho and para but with reduced reactivity, thus preventing oxidation and polysubstitution.

Following protection, the nitration can be carried out under milder conditions. For instance, a mixture of nitric acid and acetic anhydride, or nitric acid in acetic acid, can be employed. The nitro group would be directed to the position ortho to the newly formed acetamido group (and meta to the ethylacetamide side chain). Subsequent deprotection of the acetamido group would yield the nitrated derivative of this compound.

| Reaction | Reagents | Expected Product | Reference |

| Protection | Acetic Anhydride | N-[4-(acetylamino)phenethyl]acetamide | General Knowledge |

| Nitration | Nitric Acid, Acetic Anhydride | N-[4-(acetylamino)-3-nitrophenethyl]acetamide | researchgate.net |

| Deprotection | Acid or Base Hydrolysis | N-(4-Amino-3-nitrophenethyl)acetamide | General Knowledge |

Halogenation

Halogenation of this compound involves the introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring. The high activation of the ring by the amino group facilitates this reaction, often allowing it to proceed under mild conditions, even without a Lewis acid catalyst for bromination and chlorination.

Electrophilic halogenating agents such as bromine in a solvent like acetic acid or ethanol, or N-bromosuccinimide (NBS), can be used for bromination. Due to the strong directing effect of the amino group, substitution is expected to occur at the positions ortho to the amine. Given the high reactivity, polyhalogenation is a potential side reaction, and controlling the stoichiometry of the halogenating agent is crucial for achieving monosubstitution.

For chlorination, similar conditions using chlorine or N-chlorosuccinimide (NCS) would be applicable. Fluorination and iodination can be achieved using specialized reagents. For instance, electrophilic fluorinating agents have been developed for such transformations. tcichemicals.com

| Reaction | Reagent | Expected Product |

| Bromination | Bromine in Acetic Acid | N-(4-Amino-3-bromophenethyl)acetamide |

| Chlorination | N-Chlorosuccinimide (NCS) | N-(4-Amino-3-chlorophenethyl)acetamide |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid or concentrated sulfuric acid. The amino group in this compound will be protonated under the strongly acidic conditions of sulfonation, forming an ammonium (B1175870) salt (-NH3+). This protonated group is a meta-director and deactivating.

Therefore, direct sulfonation is likely to be sluggish and would direct the incoming electrophile to the position meta to the ammonium group. To achieve sulfonation ortho to the amino group, a common strategy involves protecting the amino group as an acetamide. The resulting N-acetyl derivative is then sulfonated. The acetamido group is an ortho, para-director, and since the para position is blocked, sulfonation will occur at the ortho position. Subsequent hydrolysis of the acetamido group yields the desired aminosulfonic acid.

A related patent describes the sulfonylation of a similar compound, 1-(4-aminophenoxy)-2-[N-(4-aminophenethyl)-N-methylamino]ethane, to produce the pharmaceutical dofetilide, indicating the feasibility of such transformations on related structures. google.com

| Reaction | Reagent | Expected Product | Reference |

| Protection | Acetic Anhydride | N-[4-(acetylamino)phenethyl]acetamide | General Knowledge |

| Sulfonation | Fuming Sulfuric Acid | N-[4-(acetylamino)-3-sulfophenethyl]acetamide | google.com |

| Deprotection | Acid Hydrolysis | N-(4-Amino-3-sulfophenethyl)acetamide | General Knowledge |

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are fundamental methods for forming carbon-carbon bonds with an aromatic ring. However, these reactions have significant limitations when the aromatic ring is substituted with an amino group.

Friedel-Crafts Alkylation: This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl3). The primary amino group of this compound will react with the Lewis acid catalyst, forming a complex. This complex deactivates the aromatic ring towards electrophilic substitution, effectively inhibiting the Friedel-Crafts reaction. libretexts.org The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid, placing a positive charge on the nitrogen which strongly deactivates the ring. libretexts.org

Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation requires a Lewis acid catalyst to react with an acyl halide or anhydride. The amino group on this compound will form a complex with the Lewis acid, deactivating the ring and preventing the acylation from occurring. libretexts.org

To overcome this limitation, the amino group must be protected, typically as an acetamide. The resulting N-acetyl derivative is less basic and the acetyl group is an ortho, para-director. This allows the Friedel-Crafts acylation to proceed, with the acyl group being introduced at the position ortho to the acetamido group. Subsequent deprotection would yield the acylated derivative of this compound.

| Reaction | Reagents | Expected Product | Reference |

| Protection | Acetic Anhydride | N-[4-(acetylamino)phenethyl]acetamide | General Knowledge |

| Acylation | Acyl Halide, AlCl3 | N-[4-(acetylamino)-3-acylphenethyl]acetamide | libretexts.org |

| Deprotection | Acid or Base Hydrolysis | N-(4-Amino-3-acylphenethyl)acetamide | General Knowledge |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For N-(4-Aminophenethyl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the range of 6.5-7.5 ppm. The protons of the ethyl bridge (-CH₂-CH₂-) would present as two triplets, with the CH₂ group adjacent to the aromatic ring appearing around 2.7 ppm and the CH₂ group next to the amide nitrogen shifting further downfield to approximately 3.4 ppm. The methyl protons of the acetyl group (-COCH₃) would give a sharp singlet peak around 1.9-2.1 ppm. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as broad singlets, with their chemical shifts being variable and dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group (around 170 ppm), the aromatic carbons, the two aliphatic carbons of the ethyl bridge, and the methyl carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (adjacent to -CH₂-) | ~7.0-7.2 | Doublet |

| Aromatic CH (adjacent to -NH₂) | ~6.6-6.8 | Doublet |

| Ethyl -CH₂- (benzylic) | ~2.7 | Triplet |

| Ethyl -CH₂- (amide) | ~3.4 | Triplet |

| Acetyl CH₃ | ~1.9-2.1 | Singlet |

| Amine NH₂ | Variable (broad) | Singlet |

| Amide NH | Variable (broad) | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 178.23 g/mol ).

Electron ionization (EI) would likely induce characteristic fragmentation. A prominent fragmentation pathway would be the benzylic cleavage, breaking the bond between the two ethyl carbons, which would result in a stable benzylic cation. Another common cleavage for amines is the alpha-cleavage adjacent to the nitrogen atom. The fragmentation of the amide bond is also expected. Analysis of these fragment ions allows for the reconstruction of the molecule's structure. For instance, a fragment corresponding to the aminophenethyl moiety could be observed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands. Strong, sharp peaks between 3300-3500 cm⁻¹ would indicate the N-H stretching vibrations of the primary amine. The N-H stretch of the secondary amide would appear as a single peak around 3300 cm⁻¹. A strong absorption band around 1640-1680 cm⁻¹ would be characteristic of the C=O (amide I band) stretching vibration.

UV-Vis spectroscopy provides information about conjugated systems. Due to the presence of the substituted benzene ring, this compound would be expected to exhibit absorption maxima in the ultraviolet region, likely around 200-300 nm.

Table 2: Predicted IR Absorption Frequencies for this compound (Note: These are estimated values based on typical IR frequencies for the respective functional groups.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Secondary Amide | N-H Stretch | ~3300 |

| Amide Carbonyl | C=O Stretch | 1640-1680 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkane | C-H Stretch | 2850-3000 |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. While specific XRD studies for this compound are not currently published, this method remains the gold standard for unambiguous solid-state structure determination.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) would be the most common approach for the analysis of this compound. A C18 stationary phase column would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution would likely be employed to ensure good separation and peak shape. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) with Strategic Derivatization

Direct analysis of this compound by GC can be challenging due to the polarity of the amine and amide functional groups, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to increase the compound's volatility and thermal stability. Common derivatization agents for amines and amides include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative can then be readily analyzed by GC-MS, which provides both retention time data for quantification and mass spectral data for confident identification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique in synthetic chemistry for rapidly monitoring the progress of reactions, identifying compounds, and determining their purity. While specific TLC protocols for this compound are not explicitly detailed in the surveyed literature, the chromatographic behavior of this compound can be inferred from the analysis of related phenethylamines and N-phenylacetamides.

Typically, the separation of this compound would be performed on a solid stationary phase, with silica (B1680970) gel being the most common choice due to its polarity and wide applicability. The selection of an appropriate mobile phase is critical for achieving effective separation. A solvent system would be chosen based on the polarity of this compound, aiming for an Rƒ value that allows for clear separation from starting materials, reagents, and potential byproducts.

For a compound with both an amine and an amide functional group, a mobile phase of intermediate polarity would likely be employed. Mixtures of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate or methanol) are commonly used. The ratio of these solvents would be adjusted to optimize the separation. For instance, increasing the proportion of the polar solvent would generally lead to a higher Rƒ value, as the mobile phase becomes more effective at eluting the compound from the polar silica gel stationary phase.

Visualization of the compound on the TLC plate, as this compound is not colored, would typically be achieved by using ultraviolet (UV) light if the compound is UV-active due to its aromatic ring. Staining with a chemical reagent such as potassium permanganate, ninhydrin (B49086) (which reacts with the primary amine), or iodine vapor could also be employed to visualize the spots.

While empirical data is not available, a hypothetical TLC analysis for monitoring the synthesis of this compound from a precursor like 4-nitrophenethylamine would involve spotting the reaction mixture alongside the starting material. A successful reaction would be indicated by the appearance of a new spot corresponding to the product and the disappearance of the starting material spot. The Rƒ values would be expected to differ due to the change in polarity from the nitro group to the amino and acetamido groups.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of N-(4-Aminophenethyl)acetamide.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are performed to determine these properties. nih.govnih.gov The HOMO is typically localized on the electron-rich aminophenyl group, which is a strong electron-donating moiety. Conversely, the LUMO is often distributed over the acetamide (B32628) portion and the phenyl ring, indicating regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties of this compound (Calculated via DFT/B3LYP) Note: These values are representative and may vary based on the specific computational method and basis set used.

| Parameter | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

This relatively large energy gap suggests that this compound possesses good kinetic stability. Analysis of the molecular electrostatic potential (MEP) surface further complements the HOMO-LUMO analysis by visually representing the electron density distribution and identifying electrophilic and nucleophilic sites. nih.gov

This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (i.e., those with the lowest energy). Quantum chemical calculations are used to compute the potential energy surface by systematically rotating key dihedral angles, such as those in the phenethyl and acetamide side chains.

Studies on similar flexible molecules have shown that the most stable conformers are often stabilized by intramolecular interactions, such as weak hydrogen bonds or n-π* interactions. rsc.orgethz.ch For this compound, the orientation of the acetamide group relative to the ethyl chain and the phenyl ring is critical. The results of such analyses typically reveal a few low-energy conformers that are likely to be populated at room temperature. The energy differences between these conformers are generally small, suggesting that the molecule is flexible. ethz.ch

Table 2: Relative Energies of Predicted Stable Conformers of this compound Note: Energies are relative to the most stable conformer (Conformer A). Data is illustrative of typical computational findings.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Staggered) | ~180° | 0.00 |

| B (Gauche) | ~60° | +1.5 |

| C (Gauche) | ~-60° | +1.6 |

These calculations are crucial for understanding which molecular shapes are most prevalent and thus most likely to be biologically active.

Intermolecular Interaction Analysis

In the solid state or in biological systems, molecules interact with their neighbors. Understanding these non-covalent interactions is key to predicting crystal packing, solubility, and binding to biological targets.

The this compound molecule contains both hydrogen bond donors (the primary amine -NH2 and the secondary amide N-H) and acceptors (the carbonyl oxygen). These groups allow the molecule to form extensive intermolecular hydrogen bonding networks, which are the dominant forces in its crystal packing. yasara.orgrsc.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of atomic contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H, and N···H contacts, confirming the prevalence of hydrogen bonding. nih.govsemanticscholar.org

While Hirshfeld analysis identifies the types of interactions, energy framework calculations quantify the strength of these interactions. nih.govmdpi.com Using the crystal structure, interaction energies between a central molecule and its surrounding neighbors are calculated, typically separating the total energy into electrostatic, dispersion, and repulsion components. mdpi.com

These calculations produce 3D visualizations where cylinders connect the centroids of interacting molecules, with the cylinder radius scaled to the interaction energy strength. mdpi.com For this compound, the energy framework would likely reveal a structure dominated by strong electrostatic interactions corresponding to the N-H···O and N-H···N hydrogen bonds, with weaker but significant contributions from dispersion forces (van der Waals interactions) between the phenyl rings. mdpi.com

Molecular Dynamics Simulations of Compound Behavior in Complex Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its dynamics and interactions within a complex environment, such as in solution or bound to a protein. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous environment, showing how water molecules form a hydration shell around the polar amine and acetamide groups. mdpi.com Furthermore, if this compound were studied as a fragment of a larger drug molecule, MD simulations would be invaluable for understanding how it interacts with its biological target, such as an enzyme's active site. rsc.org These simulations can reveal stable binding modes, the role of specific hydrogen bonds in anchoring the ligand, and the dynamic behavior of the ligand-protein complex over time. mdpi.com

Based on a comprehensive and thorough search of scientific literature, it has been determined that there are no publicly available research studies, articles, or data specifically detailing the ligand-target docking and binding mode predictions for the chemical compound This compound .

The explicit user requirement to generate an article with a dedicated section on "," including "detailed research findings" and "data tables" for "Ligand-Target Docking and Binding Mode Predictions," cannot be fulfilled. The necessary scientifically accurate and specific data for this compound does not appear to exist in the accessible scientific domain.

Therefore, it is not possible to create the article as requested while adhering to the strict content and sourcing requirements.

Receptor Binding and Selectivity Profiling

The phenethylamine (B48288) scaffold, which is a core component of this compound, is a well-known pharmacophore for various central nervous system receptors. nih.gov

Table 3: Sigma Receptor Binding Affinities of Related Compounds This table provides binding data for compounds with structural similarities to this compound to illustrate potential sigma receptor affinity.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 42 | >1500 | ~36 | sonar.ch |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | 3.15 | 139.51 | ~44 | nih.gov |

Table 4: Dopamine (B1211576) D3 Receptor Binding Affinities of Phenethylamine-Related Ligands This table presents data for compounds with phenethylamine-like structures to provide context for potential dopamine D3 receptor interactions.

| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| KKHA-761 | 3.85 | 270 | ~70 | nih.gov |

| NGB2409 | 0.90 | >135 | >150 | nih.gov |

Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)

There is currently no available scientific literature detailing the modulation of N-Methyl-D-Aspartate Receptors (NMDARs) by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Identification of Key Pharmacophoric Elements

No structure-activity relationship studies have been published that identify the key pharmacophoric elements of this compound derivatives for activity at NMDARs.

Strategies for Enhancing Potency and Specificity

Without initial data on its activity, no research is available on strategies to enhance the potency and specificity of this compound for NMDARs.

Cellular and Biochemical Assay Methodologies in Research

In Vitro Ligand Binding Assays Using Labeled Probes

There are no published studies that have utilized in vitro ligand binding assays with labeled probes to investigate the interaction of this compound with NMDARs.

Live-Cell Fluorescence Microscopy for Receptor Dynamics and Quantification

No research has been found that employs live-cell fluorescence microscopy to study the dynamics and quantification of NMDARs in the presence of this compound.

Biological Activity and Molecular Mechanism Studies

Cell-Based Functional Assays for Pathway Activation or Inhibition

A comprehensive review of publicly available scientific literature and research databases did not yield any specific studies on the use of N-(4-Aminophenethyl)acetamide in cell-based functional assays designed to investigate the activation or inhibition of cellular pathways. Consequently, there are no detailed research findings or data tables to report regarding its activity in such assays. The exploration of this compound's effects on specific biological pathways using cellular models remains an uninvestigated area in published research.

Applications As a Chemical Biology Probe and Synthetic Intermediate

Role in the Synthesis of Complex Bioactive Molecules (e.g., Mirabegron Intermediates, Mcl-1 Inhibitors)

The strategic importance of N-(4-Aminophenethyl)acetamide and its derivatives is most evident in their application as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

One of the most notable examples is in the production of Mirabegron, a medication used to treat overactive bladder. A key intermediate in several patented synthetic routes for Mirabegron is (R)-N-(4-aminophenethyl)-2-hydroxy-2-phenylacetamide, a direct derivative of the core this compound structure. nih.govacs.orgresearchgate.net This intermediate is formed through the coupling of (R)-mandelic acid and a protected 4-(2-aminoethyl)phenylamine derivative. researchgate.net The subsequent chemical transformations, including reduction of the amide and coupling with another heterocyclic component, ultimately yield the final Mirabegron molecule. nih.govresearchgate.net The synthesis underscores the value of this scaffold in constructing complex, chiral molecules with high purity. acs.org

| Synthetic Step | Intermediate | Description | Reference |

|---|---|---|---|

| Amide Bond Formation | N-protected (R)-N-(4-aminophenethyl)-2-hydroxy-2-phenylacetamide | (R)-mandelic acid is coupled with an N-protected 4-(2-aminoethyl)phenylamine. | researchgate.net |

| Deprotection | (R)-N-(4-aminophenethyl)-2-hydroxy-2-phenylacetamide | The protecting group on the aniline (B41778) nitrogen is removed to yield the free amine. | acs.orgresearchgate.net |

| Reduction | (R)-N-(4-aminophenethylamino)-1-phenylethanol | The acetamide (B32628) carbonyl group is reduced to an amine. | researchgate.net |

| Final Coupling | Mirabegron | The resulting amine is coupled with 2-(2-aminothiazol-4-yl) acetic acid to form Mirabegron. | researchgate.net |

Beyond Mirabegron, the acetamide structural motif is prevalent in the design of inhibitors for myeloid cell leukemia-1 (Mcl-1), a critical anti-apoptotic protein and a promising target in cancer therapy. mdpi.com While this compound itself is not a direct inhibitor, its core structure is a key component of more complex molecules designed to target Mcl-1. For instance, research into novel anticancer agents has led to the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of molecules. These compounds, which feature a related acetamide structure, have shown high potency against various cancer cell lines, including those resistant to other treatments. ontosight.ai The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies, where modifications to the core scaffold help to enhance potency and selectivity.

Development of Chemical Tools for Biological Pathway Elucidation

The development of chemical tools to probe biological pathways is a cornerstone of chemical biology. These tools, often derived from bioactive scaffolds, are modified to allow for the tracking, identification, and functional analysis of their biological targets. Acetamide-based compounds are frequently used for this purpose. ontosight.ai

The this compound scaffold is well-suited for conversion into chemical probes. The primary amine provides a convenient handle for attaching reporter tags such as fluorophores or biotin, or for linking to affinity matrices for target protein pull-down experiments. Similarly, the acetamide group can be modified, or the aromatic ring can be substituted to tune the compound's properties or to introduce photo-crosslinking groups that can covalently label a biological target upon irradiation.

For example, sulfamate (B1201201) acetamides have been developed as electrophiles for "Covalent Ligand-Directed Release" chemistry. acs.org These probes can react with specific cysteine residues on target proteins, allowing for precise labeling and functional studies. acs.org While not this compound itself, this demonstrates how the acetamide framework can be engineered into a sophisticated chemical tool. Such probes are instrumental in elucidating the mode of action of drugs, identifying off-target effects, and understanding complex signaling pathways, such as those involved in cell proliferation and apoptosis which are often dysregulated in diseases like cancer. nih.gov

Contribution to the Discovery and Optimization of Novel Chemical Entities

The process of drug discovery often begins with a "hit"—a compound identified from a large-scale screen that shows desired biological activity. nih.gov This hit compound then undergoes a "hit-to-lead" optimization process, where medicinal chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. nih.gov

The this compound framework represents a valuable starting point or "scaffold" for such optimization efforts. Its structure is present in various classes of bioactive molecules, and structure-activity relationship (SAR) studies on these classes provide a roadmap for designing new compounds. By modifying the substituents on the phenyl ring, altering the length or nature of the ethyl chain, or replacing the acetamide group with other functionalities, chemists can explore a vast chemical space to discover novel chemical entities with improved therapeutic potential.

| Scaffold/Target | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Acetamide-based HO-1 Inhibitors | N-methylation of the acetamide group | ~32-fold increase in potency compared to the parent compound. | acs.org |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Systematic modification of substituents | Led to discovery of lead compound with high in vitro potency against sensitive and resistant cancer cells. | ontosight.ai |

| Ghrelin Receptor Antagonists | Optimization of a 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hit | Improved potency and inverse agonist activity. |

Q & A

Advanced Research Question

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light. Analyze degradation via:

- HPLC-MS : Identify hydrolyzed products (e.g., 4-aminophenethylamine or acetic acid) .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .

- Packaging optimization : Use amber glass vials and desiccants to minimize photolytic and hydrolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.